Isopropyl Unoprostone
Description
Contextualization within Ocular Hypotensive Agents
Unoprostone (B1682063) isopropyl ester is a synthetic compound that has been utilized as an ocular hypotensive agent for the treatment of open-angle glaucoma and ocular hypertension. drugs.comcaymanchem.com Its primary function in this capacity is to lower the pressure inside the eye. drugs.compatsnap.com
Unoprostone isopropyl ester is classified as a synthetic docosanoid. patsnap.comdrugbank.comdrugbank.com Docosanoids are signaling molecules derived from docosahexaenoic acid (DHA), an omega-3 fatty acid naturally found in the retina and central nervous system. researchgate.netnih.gov Structurally, it is an analogue of prostaglandin (B15479496) F2α. patsnap.comlookchem.com Unlike typical 20-carbon prostaglandin analogues, unoprostone possesses a 22-carbon backbone. researchgate.netbioline.org.br This structural distinction has led to some debate and a shift in its formal classification over time, with the FDA eventually removing the "prostaglandin" designation from its official label. researchgate.net
Developed by R-Tech Ueno, Ltd. in Japan, unoprostone isopropyl ester has been marketed under the trade name Rescula® since 1994. nih.gov It received approval from the U.S. Food and Drug Administration (FDA) in 2000 for the treatment of glaucoma and ocular hypertension. nih.govwikipedia.org Initially considered a second-line agent, its therapeutic role has been a subject of ongoing evaluation. nih.gov Over the years, the rights to the drug in North America were acquired by Sucampo Pharmaceuticals in 2009. nih.govwikipedia.org However, the drug was later discontinued (B1498344) in the U.S. in 2015. wikipedia.org The focus of research has since shifted towards its potential applications in treating retinal diseases like retinitis pigmentosa, for which it has received orphan drug status from both the EMA and FDA. guidetopharmacology.orgguidetopharmacology.org
Prodrug Concept and Active Metabolite Formation
Unoprostone isopropyl ester functions as a prodrug, meaning it is administered in an inactive form and is then converted into its active form within the body. lookchem.comnih.gov Upon topical application to the eye, it is absorbed through the cornea and conjunctival epithelium. drugs.comdrugbank.com In the cornea, esterases hydrolyze the compound, cleaving off the isopropyl ester group to form its biologically active metabolite, unoprostone free acid, also known as M1. drugbank.comresearchgate.netdovepress.com This active form is responsible for the therapeutic effects of the drug. dovepress.comarvojournals.org The half-life of unoprostone free acid in plasma is short, approximately 14 minutes, indicating rapid elimination. researchgate.net
Evolving Understanding of Therapeutic Applications beyond Intraocular Pressure Reduction
While initially developed for its IOP-lowering effects, research has uncovered other potential therapeutic actions of unoprostone and its active metabolite. guidetopharmacology.org Studies suggest that unoprostone may possess neuroprotective properties, potentially protecting retinal ganglion cells from apoptosis (programmed cell death). patsnap.com The mechanism for this is thought to be distinct from its IOP-lowering action and may involve the activation of large-conductance Ca²⁺-activated K⁺ (BK) channels. guidetopharmacology.orgarvojournals.org This has led to investigations into its use for retinal diseases. guidetopharmacology.orgguidetopharmacology.org Furthermore, some studies indicate that unoprostone may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. patsnap.com
Research Findings on Unoprostone Isopropyl Ester
The following table summarizes key research findings related to the mechanism and effects of unoprostone isopropyl ester and its active metabolite.
| Research Area | Finding | Reference |
| Mechanism of IOP Reduction | The exact mechanism is debated. Early studies suggested an increase in uveoscleral outflow, similar to other prostaglandin analogs. drugbank.comnih.gov More recent evidence points to an increase in trabecular meshwork outflow through the stimulation of Ca²⁺-activated BK and CIC-2 type channels. drugs.comdrugbank.comresearchgate.net | drugs.comdrugbank.comresearchgate.netnih.gov |
| Receptor Affinity | Unoprostone has a very low affinity for prostaglandin FP receptors compared to other prostaglandin analogues like latanoprost (B1674536). lookchem.comguidetopharmacology.org | lookchem.comguidetopharmacology.org |
| Neuroprotection | Experimental studies suggest unoprostone may have neuroprotective effects on retinal ganglion cells. patsnap.com | patsnap.com |
| BK Channel Activation | Unoprostone isopropyl ester and its active metabolite, M1, are potent activators of BK channels in various cell types, including human trabecular meshwork cells. dovepress.comarvojournals.orgarvojournals.org | dovepress.comarvojournals.orgarvojournals.org |
| Anti-inflammatory Properties | Some evidence suggests that unoprostone may inhibit the production of pro-inflammatory mediators. patsnap.com | patsnap.com |
Structure
2D Structure
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUPXHKCPIKWLR-JHUOEJJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049071 | |
| Record name | Unoprostone isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120373-24-2 | |
| Record name | Isopropyl unoprostone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120373-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Unoprostone isopropyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Unoprostone isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNOPROSTONE ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M161S5O5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacological Mechanisms of Unoprostone Isopropyl Ester
Mechanisms of Aqueous Humor Outflow Modulation
The primary therapeutic effect of unoprostone (B1682063) isopropyl ester in managing ocular hypertension stems from its ability to enhance the outflow of aqueous humor. patsnap.comdrugs.com This action reduces intraocular pressure (IOP), a critical factor in the management of glaucoma. patsnap.com After topical administration, unoprostone isopropyl ester is hydrolyzed by esterases in the cornea into its active form, unoprostone free acid (M1). drugbank.comnih.gov
Paradigmatic Shift from Uveoscleral to Trabecular Meshwork Outflow Enhancement
Early investigations suggested that unoprostone, similar to prostaglandin (B15479496) F2α analogs like latanoprost (B1674536), primarily increased aqueous humor outflow through the uveoscleral pathway. nih.govdrugbank.comdovepress.com However, a significant paradigm shift has occurred with accumulating evidence pointing towards the conventional trabecular meshwork pathway as the principal site of action for unoprostone. nih.govva.govresearchgate.netnih.gov This distinction is crucial as it indicates a different cellular and molecular mechanism compared to traditional prostaglandin analogs. nih.govva.gov In fact, this newer evidence prompted the U.S. Food and Drug Administration (FDA) to remove the prostaglandin designation from its official labeling. nih.govdovepress.com Studies have demonstrated that unoprostone significantly increases outflow facility through the trabecular meshwork, an effect not prominently observed with placebo. arvojournals.org
Role of Ca2+-Activated Big Potassium (BK) Channels and CIC-2 Type Channels
A growing body of research has identified the activation of specific ion channels as a key mechanism underlying unoprostone's effects on the trabecular meshwork. nih.govdrugs.comdrugbank.comdovepress.com Specifically, unoprostone and its active metabolite, M1, are potent activators of large-conductance Ca2+-activated potassium (BK) channels and ClC-2 chloride channels. va.govarvojournals.orgarvojournals.orgnih.govnih.gov
Unoprostone and its M1 metabolite activate BK channels in human trabecular meshwork cells. va.govarvojournals.orgnih.gov This activation leads to an outflow of potassium ions, resulting in cellular hyperpolarization. nih.govva.govdovepress.comarvojournals.org This hyperpolarization is believed to counteract the contractile effects of agents like endothelin-1 (B181129) (ET-1), which are known to increase intracellular calcium and induce trabecular meshwork contraction. nih.govdovepress.comnih.gov The specific BK channel inhibitor, iberiotoxin (B31492), has been shown to block the hyperpolarizing effect of unoprostone, supporting the critical role of these channels. nih.govdovepress.com
The activation of BK channels in trabecular meshwork cells by unoprostone leads to relaxation of these cells. dovepress.comtaylorandfrancis.com This relaxation of the trabecular meshwork is thought to increase the outflow of aqueous humor through the conventional pathway, thereby lowering IOP. nih.govva.govdovepress.com Furthermore, unoprostone has been shown to inhibit endothelin-induced contractions of trabecular meshwork strips, a process that is dependent on the activation of maxi-K channels. nih.gov
The activation of BK channels by unoprostone and its M1 metabolite is stereospecific. arvojournals.orgarvojournals.orgnih.gov The clinically active form, cis-unoprostone isopropyl, and its M1 metabolite are potent activators of these channels, while the trans-isomer of unoprostone isopropyl has no effect. arvojournals.orgarvojournals.orgarvojournals.org This stereospecificity underscores the targeted nature of the interaction between the drug and the ion channel. arvojournals.org
The table below summarizes the half-maximal effective concentrations (EC50) for the activation of BK channels by unoprostone isopropyl and its M1 metabolite in different human cell types.
| Compound | Cell Type | EC50 (nM) |
| Unoprostone Isopropyl | Human Trabecular Meshwork Cells (HTMC) | 0.51 ± 0.03 |
| M1 | Human Trabecular Meshwork Cells (HTMC) | 0.51 ± 0.04 |
| Unoprostone Isopropyl | Human Cortical Neuronal Cells (HCN-1A) | 0.6 ± 0.2 |
| M1 | Human Cortical Neuronal Cells (HCN-1A) | 0.61 ± 0.06 |
| M1 | Human Pulmonary Artery Smooth Muscle Cells (PASMC) | 0.46 ± 0.04 |
Data sourced from studies on the effects of unoprostone isopropyl and its M1 metabolite on BK channel currents. arvojournals.orgnih.govarvojournals.org
Investigation of Prostaglandin Receptor Affinity and Agonist Activity
The following table presents the half-maximal effective concentrations (EC50) of unoprostone isopropyl and its M1 metabolite on various prostaglandin receptors.
| Compound | Receptor | Agonist Activity (EC50) |
| Unoprostone Isopropyl | EP1-EP4, FP | > 1.25 µM |
| M1 | EP1-EP4 | > 1.25 µM |
| M1 | FP | 557.9 ± 55.2 nM |
Data from studies investigating the agonist effects of unoprostone isopropyl and M1 on recombinant human prostaglandin receptors. arvojournals.orgarvojournals.orgnih.gov
Low Affinity for Prostaglandin F2α (FP) Receptors
Unoprostone isopropyl ester is recognized for its notably low affinity for the prostaglandin F2α (FP) receptor. nih.govscispace.comarvojournals.orgnih.gov This characteristic distinguishes it from other prostaglandin analogues used in ocular applications. arvojournals.org Research has consistently demonstrated that unoprostone isopropyl ester and its free acid form, unoprostone, bind weakly to the FP receptor. researchgate.netnih.gov For instance, one study reported an EC50 value of 9,100 +/- 2,870 nM for unoprostone isopropyl ester at the cloned human ciliary body FP receptor, indicating significantly lower potency compared to other prostaglandin analogues like travoprost (B1681362) acid. nih.gov Another study found that unoprostone bound to the FP receptor with a low affinity, with a Ki value ranging from 5.9 µM to over 22 µM. nih.gov This weak interaction with the FP receptor suggests that the pharmacological effects of unoprostone isopropyl ester may not be primarily mediated through this receptor pathway. nih.govnih.gov
Evaluation of M1 (Unoprostone Free Acid) Agonist Activity at FP Receptors
The primary metabolite of unoprostone isopropyl ester, unoprostone free acid (also known as M1), has been evaluated for its agonist activity at FP receptors. arvojournals.orgnih.govarvojournals.org Studies have shown that M1 acts as a weak FP receptor agonist. arvojournals.org In one investigation using cells expressing recombinant human FP receptors, M1 demonstrated agonist activity with an EC50 of 557.9 ± 55.2 nM. arvojournals.org This was considerably higher than its EC50 for activating BK channels, suggesting that its primary mechanism of action may lie elsewhere. arvojournals.org Other studies have reported EC50 values for M1-induced phosphoinositide turnover in human trabecular meshwork cells to be 3280 nM, and binding affinities (Ki) to the human cloned FP receptor to be 3860 nM and 4192 nM. researchgate.net These findings collectively indicate that while M1 does possess some agonist activity at the FP receptor, it is relatively weak. nih.govarvojournals.org
Lack of Affinity for Other Prostaglandin Receptor Subtypes (EP1, EP2, EP3, EP4, IP, TP, DP)
Comprehensive studies have been conducted to assess the selectivity of unoprostone isopropyl ester and its active metabolite, M1, for various prostaglandin receptor subtypes. Research indicates a lack of significant affinity for EP1, EP2, EP3, EP4, IP, TP, and DP receptors. nih.govarvojournals.orgresearchgate.net One study explicitly showed that both unoprostone isopropyl ester and M1 were not agonists for EP1, EP2, EP3, or EP4 receptors, with EC50 values greater than 1.25 µM. arvojournals.org Similarly, another investigation demonstrated that travoprost acid, a potent FP agonist, had minimal affinity for DP, EP1, EP3, EP4, IP, and TP receptors, highlighting the selectivity profile expected of such compounds. nih.gov Studies on EP receptor-deficient mice further support that EP1 and EP2 receptors are not significantly involved in the ocular hypotensive effects of prostaglandin analogues, including unoprostone. arvojournals.org While some prostaglandin analogues may interact with EP3 receptors, the primary activity of unoprostone does not appear to be mediated through these other prostanoid receptor subtypes. arvojournals.org
Endothelin-1 (ET-1) Pathway Modulation
Unoprostone isopropyl ester has been shown to modulate the endothelin-1 (ET-1) pathway, a key player in ocular pathophysiology. arvojournals.org
Inhibition of ET-1 Induced Contractions in Retinal Arterioles
Unoprostone isopropyl ester demonstrates a significant inhibitory effect on endothelin-1 (ET-1) induced contractions in retinal arterioles. caymanchem.com In isolated porcine retinal arterioles, both unoprostone isopropyl ester and its active metabolite, unoprostone free acid, produced pronounced vasodilation in vessels pre-contracted with ET-1. arvojournals.orgarvojournals.org Specifically, at a concentration of 1 nM, unoprostone isopropyl ester was found to inhibit contractions induced by the vasoconstrictor ET-1. caymanchem.com Studies have shown that while prostaglandin F2α (PGF2α) had a modest dilatory effect on ET-1 contracted arterioles, unoprostone isopropyl ester and its free acid led to a more substantial increase in vessel diameter, with increases of up to 29%. arvojournals.orgarvojournals.org This vasodilatory action suggests a potential to counteract the vasoconstrictive effects of ET-1 in the retinal microvasculature. arvojournals.orgnih.govresearchgate.net
Prevention of ET-1 Induced Intracellular Ca2+ Increases in Trabecular Meshwork Cells
Unoprostone isopropyl ester and its primary metabolite, M1, have been shown to prevent the intracellular calcium ([Ca2+]i) increases induced by endothelin-1 (ET-1) in human trabecular meshwork (HTM) cells. arvojournals.orgnih.gov ET-1 is known to cause contraction of the trabecular meshwork, which can be mediated by an increase in [Ca2+]i. nih.govarvojournals.org Studies have demonstrated that both 100 nM unoprostone isopropyl ester and 100 nM M1 effectively prevent the large steady-state [Ca2+]i increase caused by 1 nM ET-1. arvojournals.org In contrast, other prostaglandin F2α analogs did not exhibit this protective effect. arvojournals.org The mechanism underlying this prevention is linked to the activation of large-conductance Ca2+-activated K+ (BK) channels, which leads to hyperpolarization and counteracts the ET-1-induced calcium influx. nih.govarvojournals.orgnih.gov Unoprostone was found to almost completely block the ET-1-induced increase in intracellular calcium in cultured HTM cells. nih.gov
Extracellular Matrix Remodeling and Enzyme Activity
The interaction of unoprostone isopropyl ester with the extracellular matrix (ECM) and its influence on enzyme activity are important aspects of its mechanism of action. Activation of FP receptors by prostaglandin analogs can lead to the increased production of matrix metalloproteinases (MMPs), which are enzymes that remodel the ECM within the ciliary body. nih.govresearchgate.net This remodeling is believed to enhance uveoscleral outflow. nih.govresearchgate.net Although unoprostone has a low affinity for the FP receptor, it has been reported to increase the activity of MMPs in cultured monkey ciliary muscle cells. scispace.com This suggests that unoprostone may contribute to ECM remodeling through a mechanism that is not solely dependent on high-affinity FP receptor binding. scispace.comentokey.com The regulation of MMPs and the subsequent remodeling of the extracellular matrix are considered key mechanisms for the outflow-enhancing effects of several prostaglandin analogs. researchgate.net
Interactive Data Tables
Agonist Activity at FP Receptors
| Compound | Cell Type | Assay | EC50 (nM) | Reference |
| Unoprostone Isopropyl Ester | Cloned Human Ciliary Body | Phosphoinositide Turnover | 9,100 ± 2,870 | nih.gov |
| M1 (Unoprostone Free Acid) | Recombinant Human FP Receptor Expressing Cells | Ca2+ Mobilization | 557.9 ± 55.2 | arvojournals.org |
| M1 (Unoprostone Free Acid) | Human Trabecular Meshwork Cells | Phosphoinositide Turnover | 3280 | researchgate.net |
Vasoactive Effects on ET-1 Contracted Retinal Arterioles
| Compound | Application | Diameter Increase (%) | Reference |
| Unoprostone Isopropyl Ester | Intraluminal | 29 | arvojournals.org |
| Unoprostone Isopropyl Ester | Extraluminal | 19 | arvojournals.org |
| Unoprostone Free Acid | Intraluminal | 29 | arvojournals.org |
| Unoprostone Free Acid | Extraluminal | 24 | arvojournals.org |
| Prostaglandin F2α | Intraluminal | 9 | arvojournals.org |
| Prostaglandin F2α | Extraluminal | 8.4 | arvojournals.org |
Effects on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Activity
The balance between matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix (ECM) components, and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), is crucial for maintaining tissue homeostasis. Unoprostone's influence on this balance is a key aspect of its mechanism of action, particularly in the context of aqueous humor outflow pathways.
In studies involving human trabecular meshwork (TM) cells, the free acid form of unoprostone (UFA) was shown to increase the protein levels of pro-MMP-1 and pro-MMP-9. nih.gov However, unlike other prostaglandin analogs such as bimatoprost (B1667075) and latanoprost, this increase in pro-enzymes did not translate into a significant increase in their enzymatic activity. nih.gov Furthermore, while all three prostaglandin analogs increased TIMP-3 levels in human ciliary body smooth muscle (CBSM) cells, only unoprostone was found to also increase TIMP-1 and TIMP-4. arvojournals.org In these CBSM cells, unoprostone decreased MMP-2 levels, a finding that contrasted with the effects of bimatoprost and latanoprost. arvojournals.org
Research on monkey ciliary muscle cells showed that unoprostone's major metabolites, M1 and M2, significantly increased MMP-2 activity in a dose-dependent manner. alfa-chemistry.com This suggests that the remodeling of the extracellular matrix in the ciliary muscle could be a potential mechanism by which unoprostone reduces intraocular pressure. alfa-chemistry.com The differential effects of unoprostone on the MMP/TIMP system, particularly the decrease in MMP-2 alongside increases in TIMP-1 and TIMP-4, may contribute to its distinct clinical profile compared to other prostaglandin analogs. arvojournals.org
| Target | Cell Type | Effect of Unoprostone/Metabolites | Source |
|---|---|---|---|
| pro-MMP-1 | Human Trabecular Meshwork Cells | Increased protein levels | nih.gov |
| MMP-1 Activity | Human Trabecular Meshwork Cells | No significant increase | nih.gov |
| pro-MMP-9 | Human Trabecular Meshwork Cells | Increased protein levels | nih.gov |
| MMP-9 Activity | Human Trabecular Meshwork Cells | No significant increase | nih.gov |
| MMP-2 | Human Ciliary Body Smooth Muscle Cells | Decreased levels (21% ± 3%) | arvojournals.org |
| MMP-2 Activity | Monkey Ciliary Muscle Cells | Significantly increased by metabolites M1 and M2 | alfa-chemistry.com |
| TIMP-1 | Human Ciliary Body Smooth Muscle Cells | Increased levels (100% ± 20%) | arvojournals.org |
| TIMP-2 | Human Ciliary Body Smooth Muscle Cells | Decreased levels (35% ± 8%) | arvojournals.org |
| TIMP-3 | Human Ciliary Body Smooth Muscle Cells | Increased levels | arvojournals.org |
| TIMP-4 | Human Ciliary Body Smooth Muscle Cells | Increased levels (61% ± 11%) | arvojournals.org |
Induction of Endogenous Prostaglandins (B1171923)
The pharmacological activity of unoprostone isopropyl ester also involves the stimulation of endogenous prostaglandin synthesis. A study investigating the pharmacological differences between unoprostone and latanoprost found that the intraocular metabolites of unoprostone, specifically M1 and M2, induce the release of endogenous prostaglandin E2 (PGE2). nih.gov
In experiments using freshly dissected bovine iris tissues, the M2 metabolite, along with the active acid of latanoprost and prostaglandin F2α, significantly increased the release of PGE2 compared to control conditions. nih.gov An interesting distinction was observed in the inhibition of this effect. While a 10 µM concentration of indomethacin (B1671933) completely blocked the PGE2 induction caused by latanoprost's acid form and PGF2α, a higher concentration of 100 µM indomethacin was necessary to entirely inhibit the PGE2 release stimulated by the M1 and M2 metabolites of unoprostone. nih.gov This suggests that the release of endogenous PGE2 may play a significant role in the mechanism of action of prostaglandin analogs, and the differences in how their effects are inhibited could point to distinct pathways or sensitivities in their actions. nih.gov
Ocular Microcirculation Enhancement
Beyond its effects on aqueous humor dynamics, unoprostone isopropyl ester has been shown to enhance ocular microcirculation. Long-term topical application of unoprostone has been demonstrated to increase blood flow in the microcirculation of the optic nerve head (ONH) and the choroid-retina in human eyes. nih.govnichigan.or.jpnih.gov This effect is considered beneficial, as circulatory disturbances in these areas are implicated in the pathogenesis of certain ocular diseases. nichigan.or.jp
Mechanisms of Vascular Resistance Reduction and Blood Flow Increase
The observed increase in ocular blood flow following unoprostone administration is primarily attributed to a reduction in vascular resistance. nih.govnichigan.or.jpnih.gov Studies have shown that after 21 days of treatment, the blood flow velocity in the ONH and choroid-retina increased significantly without a corresponding significant change in ocular perfusion pressure. nichigan.or.jpnih.gov This finding strongly suggests that unoprostone acts by causing vasodilation within the ocular microvasculature. nih.govnichigan.or.jp
Further investigations into the specific vasodilatory mechanisms have been conducted using isolated porcine retinal arterioles. These studies revealed that unoprostone isopropyl induces a dose-dependent dilation of these arterioles. arvojournals.orgmolvis.org This vasodilation is mediated by at least two distinct signaling pathways:
Nitric Oxide (NO) Release : The dilation was significantly inhibited by N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase. This indicates that unoprostone stimulates the release of NO, a potent vasodilator, from the vascular endothelium. arvojournals.orgmolvis.org
Potassium (K+) Channel Activation : The vasodilation was also inhibited by iberiotoxin, a blocker of large-conductance Ca2+-activated K+ (BKCa) channels. molvis.org Unoprostone is identified as a potent activator of these BKCa channels. medchemexpress.com The residual vasodilation that remained after blocking NO synthase was eliminated when iberiotoxin was also administered, suggesting that both the NO pathway and the direct activation of BKCa channels on smooth muscle cells are crucial for the full vasodilatory effect of unoprostone. molvis.org
| Mechanism | Mediator/Channel | Effect | Supporting Evidence | Source |
|---|---|---|---|---|
| Endothelium-Dependent Vasodilation | Nitric Oxide (NO) | Induces vasodilation | Inhibited by L-NAME | arvojournals.orgmolvis.org |
| Smooth Muscle Hyperpolarization | Large-conductance Ca2+-activated K+ (BKCa) channels | Induces vasodilation | Inhibited by iberiotoxin | molvis.orgmedchemexpress.com |
Metabolism and Pharmacokinetics of Unoprostone Isopropyl Ester
Ocular Biotransformation Pathways
The conversion of unoprostone (B1682063) isopropyl ester into its active form and subsequent inactivation is a multi-step process involving several key enzymatic reactions within different ocular structures.
Upon topical administration, unoprostone isopropyl ester is absorbed through the cornea and conjunctival epithelium drugbank.comrxlist.comfda.govfda.gov. Within these tissues, it undergoes rapid and extensive hydrolysis mediated by resident esterases. This enzymatic action cleaves the isopropyl ester group, converting the prodrug into its biologically active metabolite, unoprostone free acid, also known as M1 drugbank.comrxlist.comfda.govfda.govnih.gov. This initial metabolic step is crucial for the drug's activity, as the free acid form is responsible for the therapeutic effects. Studies in pigmented rabbits have shown that unmetabolized unoprostone isopropyl is undetectable in any ocular tissue sample following administration, highlighting the efficiency of this initial conversion nih.gov. In the cornea, only the de-esterified metabolite, M1, and a further metabolized compound, M2, were detected nih.gov.
Following its formation in the cornea and penetration into the aqueous humor, unoprostone free acid (M1) is subject to additional metabolic processes. Unlike some other prostaglandin (B15479496) analogs, unoprostone undergoes further metabolism by esterases present in the iris and ciliary body nih.gov. Research conducted on primate and human eyes has identified both M1 and M2, an oxidized metabolite, in the aqueous humor after administration of unoprostone isopropyl nih.gov. Studies in pigmented rabbits have also demonstrated that the iris and ciliary body exhibit similar metabolic activity, with M2 becoming the predominant metabolite in these tissues as well as the aqueous humor from 30 minutes post-instillation nih.gov.
The active metabolite, unoprostone free acid (M1), is ultimately rendered inactive through further metabolic degradation. This inactivation occurs primarily via ω- or β-oxidation pathways drugbank.comrxlist.comfda.govfda.gov. These oxidative processes result in the formation of several inactive metabolites that have a lower molecular weight and increased polarity compared to the parent compound drugbank.comrxlist.comfda.govfda.gov. The increased polarity facilitates the elimination of these metabolites from the body, predominantly through urinary excretion rxlist.comfda.govfda.gov. The elimination of unoprostone free acid from human plasma is rapid, with a half-life of approximately 14 minutes rxlist.comfda.govdrugs.com.
Ocular Penetration and Permeation Dynamics
The movement of unoprostone isopropyl ester and its metabolite across the ocular barriers is a critical determinant of its local bioavailability and therapeutic efficacy.
The corneal penetration of unoprostone isopropyl ester is intrinsically linked to its chemical structure as a prodrug. Studies using isolated porcine corneas have demonstrated that the esterified prodrug can permeate the intact cornea. In contrast, the active metabolite, unoprostone free acid, is unable to permeate an intact cornea but can cross a cornea where the epithelium has been removed nih.gov. This indicates that the lipophilic nature of the ester prodrug is essential for traversing the lipid-rich corneal epithelium. Once hydrolyzed, the more hydrophilic free acid is effectively trapped, which is a common pathway for ophthalmic drugs nih.gov.
Corneal Permeability Coefficients
| Compound | Corneal Condition | Apparent Permeability Coefficient (Papp) (cm/sec) |
|---|---|---|
| Unoprostone Isopropyl Ester (Prodrug) | Intact Porcine Cornea | 9.47 x 10-7 |
| Unoprostone Free Acid (Metabolite) | Intact Porcine Cornea | Not Permeable |
| Unoprostone Free Acid (Metabolite) | Epithelium-Denuded Cornea | 1.22 x 10-6 |
Systemic Exposure and Elimination Research
Following the topical application of unoprostone isopropyl ester to the eye, the compound undergoes metabolic changes that largely confine its activity to the local site of administration, resulting in minimal systemic effects. Research into its systemic exposure and elimination pathways has clarified the processes that lead to its low systemic bioavailability and rapid clearance from the body.
Minimal Systemic Absorption Following Ocular Instillation
Clinical and preclinical studies have consistently demonstrated that unoprostone isopropyl ester has very limited systemic absorption after ocular instillation. drugs.com The prodrug is designed to be absorbed through the cornea and conjunctival epithelium, where it is rapidly hydrolyzed by local esterases into its biologically active metabolite, unoprostone free acid. rxlist.comfda.govfda.gov This rapid conversion at the site of application is a key factor in its low systemic exposure.
A significant study involving 18 healthy volunteers who received bilateral doses of unoprostone isopropyl ophthalmic solution twice daily for 14 days confirmed the minimal systemic absorption of the drug. fda.govfda.govfda.gov The systemic presence of its active metabolite, unoprostone free acid, was found to be minimal, with a mean peak plasma concentration of less than 1.5 ng/mL. rxlist.comnih.govdrugbank.com Furthermore, the study observed little to no accumulation of unoprostone free acid over the 14-day period, indicating that the body efficiently clears the small amount that does enter systemic circulation. rxlist.comfda.govfda.gov
Animal studies further support these findings. In research conducted on pigmented rabbits, unmetabolized unoprostone isopropyl ester was never detected in any ocular tissues, including the cornea, aqueous humor, iris, ciliary body, or retina, at various time points after instillation. nih.gov Instead, only its metabolites, primarily the de-esterified unoprostone free acid (referred to as M1) and a further metabolized compound (M2), were found. nih.govnih.gov This indicates a swift and complete conversion of the prodrug into its metabolites within the eye itself. nih.gov Studies in both monkeys and humans have confirmed that unoprostone free acid (M1) is the major intraocular metabolite expected to act on target tissues. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Mean Peak Plasma Concentration (Cmax) | < 1.5 ng/mL | rxlist.comfda.govfda.govnih.gov |
| Time to Undetectable Plasma Levels | 1 hour post-instillation | rxlist.comnih.govdrugbank.com |
| Plasma Level Lower Limit of Quantitation | < 0.25 ng/mL | rxlist.comfda.govfda.govnih.gov |
| Accumulation | Little to none observed | rxlist.comfda.govfda.gov |
Rapid Plasma Elimination and Metabolite Excretion
The small quantity of unoprostone free acid that reaches the systemic circulation is rapidly eliminated from the plasma. rxlist.comfda.gov The elimination half-life of unoprostone free acid in human plasma is remarkably short, estimated to be 14 minutes. rxlist.comfda.govnih.gov Consistent with this rapid clearance, plasma concentrations of unoprostone free acid typically fall below the lower limit of quantitation (< 0.25 ng/mL) within just one hour of ocular administration. fda.govfda.govfda.govdrugbank.com
Once in the systemic circulation, unoprostone free acid undergoes further metabolism into several inactive metabolites. fda.govdrugbank.com This process occurs primarily via ω- or β-oxidation, resulting in metabolites with lower molecular weights and increased polarity, which facilitates their excretion. rxlist.comfda.gov Research has shown that no secondary conjugation of these metabolites occurs. fda.govfda.govdrugbank.com
The final step in the elimination process is the excretion of these inactive metabolites, which occurs predominantly through the urine. rxlist.comfda.govfda.govfda.govdrugbank.com This efficient metabolic and excretory pathway ensures that the systemically absorbed drug is quickly and effectively removed from the body, further contributing to its low potential for systemic effects.
Preclinical Research and in Vitro Investigations
Cellular and Tissue-Level Studies
In vitro studies have demonstrated that unoprostone (B1682063) isopropyl ester and its primary metabolite, M1, are potent activators of large-conductance Ca²⁺-activated K⁺ (BK) channels in several human cell types. researchgate.net Research involving human cortical neuronal (HCN-1A) cells, human trabecular meshwork (HTMC) cells, and human pulmonary artery smooth muscle (PASMC) cells revealed that both unoprostone isopropyl and M1 activated sustained iberiotoxin-sensitive BK channel currents. researchgate.net This activation led to membrane hyperpolarization. researchgate.netnih.gov
A key finding from these cellular studies is the ability of unoprostone to counteract the effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor that increases intracellular calcium levels. nih.govnih.govresearchgate.net In cultured human trabecular meshwork cells, unoprostone almost completely blocked the ET-1-induced increase in intracellular Ca²⁺. nih.govresearchgate.net Similarly, in HCN-1A, HTMC, and PASMC cells, both unoprostone isopropyl and M1 prevented the ET-1-induced increases in steady-state intracellular Ca²⁺. researchgate.net This effect is attributed to the activation of BK channels, which helps to maintain a lower intracellular calcium concentration. nih.gov In isolated bovine trabecular meshwork and ciliary muscle strips, unoprostone was also found to almost completely inhibit ET-1-induced contractions. nih.govresearchgate.net
Table 1: Effects of Unoprostone Isopropyl and M1 on Various Human Cell Lines
| Cell Line | Effect | Mechanism of Action |
|---|---|---|
| Human Cortical Neuronal (HCN-1A) Cells | Activation of BK channels; Prevention of ET-1-induced [Ca²⁺]i increases. researchgate.net | Potent, stereospecific BK channel activation. researchgate.net |
| Human Trabecular Meshwork (HTMC) Cells | Activation of BK channels; Inhibition of ET-1-induced contractions and [Ca²⁺]i increases. researchgate.netnih.govresearchgate.net | Potent, stereospecific BK channel activation. researchgate.net |
| Human Pulmonary Artery Smooth Muscle (PASMC) Cells | Activation of BK channels; Prevention of ET-1-induced [Ca²⁺]i increases. researchgate.net | Potent, stereospecific BK channel activation. researchgate.net |
Investigations using isolated porcine retinal arterioles have shown that unoprostone isopropyl elicits a dose-dependent vasodilation. nih.govarvojournals.org This vasodilatory effect is mediated by two primary mechanisms: the release of nitric oxide (NO) and the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. nih.govarvojournals.org
The involvement of nitric oxide was demonstrated by the inhibition of unoprostone-induced vasodilation in the presence of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor. nih.govarvojournals.org The role of potassium channels was confirmed by the inhibitory effect of iberiotoxin (B31492), a specific blocker of BKCa channels, and tetraethylammonium (B1195904) (TEA), a nonselective K⁺ channel blocker, on the vasodilation. nih.govarvojournals.org The residual vasodilation observed after the administration of L-NAME was eliminated when co-administered with iberiotoxin, indicating that both pathways are crucial for the full vasodilatory effect of unoprostone on retinal arterioles. nih.gov
Table 2: Vasodilatory Mechanisms of Unoprostone Isopropyl in Isolated Porcine Retinal Arterioles
| Experimental Condition | Observation | Conclusion |
|---|---|---|
| Unoprostone Isopropyl Application | Dose-dependent dilation of retinal arterioles. nih.govarvojournals.org | Unoprostone isopropyl is a vasodilator in retinal microvasculature. |
| With L-NAME (NO synthase inhibitor) | Inhibition of vasodilation. nih.govarvojournals.org | Vasodilation is mediated by nitric oxide release. |
| With Iberiotoxin (BKCa channel blocker) | Inhibition of vasodilation. nih.gov | Vasodilation is mediated by BKCa channel activation. |
| With L-NAME and Iberiotoxin | Elimination of residual vasodilation. nih.gov | Both NO release and BKCa channel activation are key mediators. |
Neuroprotective Efficacy Research
Unoprostone and its active metabolite, M1, have demonstrated protective effects against oxidative stress and light-induced cell death in retinal cell cultures. consensus.appnih.gov In a mouse retinal cone-cell line (661W), both compounds protected against cell death induced by hydrogen peroxide (H₂O₂) and light irradiation. consensus.appnih.gov This neuroprotective effect is not due to radical scavenging activity but is mediated through the activation of BK channels. nih.gov The protective effects of unoprostone and M1 were inhibited by iberiotoxin, a selective BK channel inhibitor. consensus.appnih.gov These findings suggest that unoprostone directly affects photoreceptors, enhancing their survival under conditions of metabolic stress. nih.gov
The function of retinal pigment epithelial (RPE) cells is crucial for retinal health, and their phagocytotic activity is vital for clearing photoreceptor outer segments. mdpi.comfrontiersin.org Light-induced damage can impair this function. In studies using a human RPE cell line (ARPE-19), unoprostone and its metabolite M1 were shown to protect against light-induced phagocytotic dysfunction. consensus.appnih.gov This protective effect was also found to be mediated by the activation of BK channels, as it was inhibited by iberiotoxin. consensus.appnih.gov This suggests that unoprostone's protective actions extend to supporting the essential functions of RPE cells, which are critical for photoreceptor survival. nih.gov
Table 3: In Vitro Neuroprotective Effects of Unoprostone and M1
| Cell Line | Stressor | Protective Effect of Unoprostone/M1 | Mediating Channel |
|---|---|---|---|
| Mouse Retinal Cone-Cell (661W) | Oxidative Stress (H₂O₂). nih.gov | Protection against cell death. nih.gov | BK Channels. nih.gov |
| Mouse Retinal Cone-Cell (661W) | Light Irradiation. nih.gov | Protection against cell death. nih.gov | BK Channels. nih.gov |
| Human RPE (ARPE-19) | Light Irradiation. nih.gov | Suppression of phagocytotic dysfunction. nih.gov | BK Channels. nih.gov |
In vivo studies using albino Sprague-Dawley rats have provided further evidence for the neuroprotective effects of unoprostone isopropyl. nih.gov Intravitreal administration of unoprostone isopropyl prior to exposure to constant light for seven days offered protection to photoreceptors from light-induced damage. nih.gov This protective effect was dose-dependent and resulted in a significant preservation of the outer nuclear layer (ONL) thickness and a reduction in the disruption of photoreceptor outer and inner segments. nih.gov At the maximum dose tested, approximately 70% of the photoreceptors were protected. nih.gov These findings in an animal model corroborate the in vitro data, suggesting that unoprostone has direct neuroprotective activity on photoreceptors in a living organism. nih.gov
Fundamental Receptor and Signal Transduction Studies
The preclinical evaluation of unoprostone isopropyl ester has delved into its interaction with ocular receptors and the subsequent signaling cascades to elucidate its mechanism of action in lowering intraocular pressure (IOP).
Characterization of Binding Profiles and Second Messenger Systems
Unoprostone isopropyl ester and its active metabolite, unoprostone free acid (also known as M1 or UF-021), exhibit a distinct receptor binding profile compared to traditional prostaglandin (B15479496) F2α (PGF2α) analogs. This profile is characterized by weak activity at the prostaglandin F (FP) receptor. nih.govnih.gov
Studies on the cloned human ciliary body FP receptor have demonstrated that unoprostone isopropyl ester is a weak FP receptor agonist. nih.govfda.gov This is further substantiated by its comparatively high half-maximal effective concentration (EC50) required to elicit a response. For instance, in phosphoinositide turnover assays in human trabecular meshwork cells, unoprostone isopropyl had an EC50 value of 2400 nM, significantly higher than that of more potent FP agonists like travoprost (B1681362) acid (EC50 = 26 nM). fda.gov Similarly, the active metabolite, unoprostone free acid (M1), also demonstrated weak agonism at the FP receptor with an EC50 of 600 nM. fda.gov
The binding affinity of unoprostone for the FP receptor is correspondingly low, with reported Ki values ranging from 5.9 µM to over 22 µM. drugbank.com This contrasts with the higher affinity of other prostaglandin analogs. Further investigations into its receptor selectivity have indicated that neither unoprostone isopropyl ester nor its active M1 metabolite significantly affects IP or DP receptors. fda.gov
A key aspect of unoprostone's mechanism appears to be independent of strong FP receptor agonism. nih.gov Research suggests that its effects may be mediated, at least in part, through the activation of large-conductance Ca²⁺-activated potassium channels (BK channels). medchemexpress.com This activation can lead to hyperpolarization of cells in the trabecular meshwork, contributing to increased aqueous humor outflow. nih.gov
| Compound | Receptor | Parameter | Value |
|---|---|---|---|
| Unoprostone Isopropyl Ester | FP | EC50 | 9100 ± 2870 nM nih.gov |
| Unoprostone Isopropyl Ester | FP | EC50 | 2400 nM fda.gov |
| Unoprostone Free Acid (M1) | FP | EC50 | 600 nM fda.gov |
| Unoprostone | FP | Ki | 5.9 µM to >22 µM drugbank.com |
Animal Model Studies on Aqueous Humor Dynamics
Investigations in animal models, particularly rabbits, have been instrumental in defining the effects of unoprostone isopropyl ester on the dynamics of aqueous humor, the fluid that fills the front part of the eye.
Influence on Aqueous Humor Outflow and Prostaglandin E2 Levels in Rabbits
Studies in rabbits have demonstrated that unoprostone isopropyl ester lowers intraocular pressure by enhancing aqueous humor outflow through both the conventional (trabecular) and the uveoscleral pathways. nih.gov This dual mechanism of action distinguishes it from some other IOP-lowering agents that may predominantly affect only one outflow route.
A significant finding from these studies is the involvement of endogenous prostaglandins (B1171923) in the ocular hypotensive effect of unoprostone. Topical administration of 0.12% unoprostone in rabbits was found to be associated with an increase in the concentration of prostaglandin E2 (PGE2) in the aqueous humor. nih.gov To ascertain the role of this induced PGE2, experiments were conducted where rabbits were pre-treated with indomethacin (B1671933), a non-steroidal anti-inflammatory drug that inhibits prostaglandin synthesis. The administration of indomethacin completely blocked the unoprostone-induced increase in aqueous PGE2 levels and partially diminished the reduction in IOP. nih.gov This suggests that the IOP-lowering effect of unoprostone is mediated in part by the local production of prostaglandins. nih.gov
Further detailed analysis of aqueous humor dynamics in indomethacin-pretreated rabbits revealed specific effects on outflow facility. In eyes treated with unoprostone, the total outflow facility was significantly greater than in vehicle-treated contralateral eyes. nih.gov The uveoscleral outflow was also found to be slightly but significantly increased in the unoprostone-treated eyes. nih.gov
| Parameter | Unoprostone-Treated Eye | Vehicle-Treated Eye |
|---|---|---|
| Aqueous Flow (µL/min) | 2.3 ± 0.3 | 2.4 ± 0.2 |
| Total Outflow Facility (µL/min/mmHg) | 0.20 ± 0.01 | 0.14 ± 0.01 |
| Uveoscleral Outflow (µL/min) | 0.49 ± 0.02 | 0.46 ± 0.02 |
Data from a study on the ocular hypotensive mechanism of topical isopropyl unoprostone in rabbits. nih.gov
Clinical Research and Efficacy Studies
Monotherapy Efficacy in Glaucoma and Ocular Hypertension
As a monotherapy, unoprostone (B1682063) isopropyl ester has demonstrated a consistent ability to reduce intraocular pressure in patients with open-angle glaucoma and ocular hypertension.
Clinical studies have established that unoprostone isopropyl ester effectively lowers IOP from baseline. The typical reduction observed is in the range of 10% to 25%. nih.gov In patients with a mean baseline IOP of approximately 23 mmHg, unoprostone has been shown to produce an average IOP reduction of 3 mmHg to 4 mmHg over the diurnal cycle. reviewofoptometry.com
To establish its place in therapy, unoprostone has been compared against other widely used ocular hypotensive agents in randomized clinical trials.
Multiple studies have concluded that latanoprost (B1674536) provides a greater IOP-lowering effect than unoprostone. nih.gov In a one-month, single-center randomized trial involving 25 patients with open-angle glaucoma or ocular hypertension, both agents produced significant IOP reductions. nih.gov However, the effects seen with latanoprost were nearly twice as great as those observed with unoprostone. nih.govnih.gov After one month of treatment, the mean morning IOP reduction from baseline was 2.6 mmHg for latanoprost-treated eyes, compared to 1.6 mmHg for unoprostone-treated eyes. nih.gov Afternoon measurements showed a similar trend, with a 3.1 mmHg reduction for latanoprost and a 2.4 mmHg reduction for unoprostone. nih.gov
| Agent | Mean Morning IOP Reduction from Baseline (mmHg) | Mean Afternoon IOP Reduction from Baseline (mmHg) |
|---|---|---|
| Unoprostone isopropyl ester | 1.6 | 2.4 |
| Latanoprost | 2.6 | 3.1 |
The comparative efficacy of unoprostone and the beta-blocker timolol (B1209231) has been evaluated in several studies, with results indicating that timolol generally produces a greater reduction in IOP. nih.gov In a large-scale, 24-month multicenter trial involving 556 patients, timolol monotherapy resulted in a significantly greater mean diurnal IOP reduction than unoprostone after six months of treatment. nih.govuantwerpen.be A short-term pilot trial also found that while unoprostone was effective at reducing IOP from baseline, timolol achieved a lower absolute IOP at the 8:00 AM trough measurement after two weeks. nih.gov
When compared to the beta-blocker betaxolol (B1666914), unoprostone has demonstrated similar efficacy in lowering IOP. researchgate.net A major 24-month multicenter, double-masked, randomized trial found that the mean diurnal IOP-lowering efficacy was similar for both unoprostone and betaxolol monotherapy. nih.gov After six months, the study recorded a mean 12-hour diurnal IOP reduction from baseline of 4.3 mmHg for unoprostone and 4.9 mmHg for betaxolol, with unoprostone being considered clinically equivalent to betaxolol. uantwerpen.be Both agents achieved an IOP reduction in the range of 3–4 mmHg, or 18%–20%, from their respective baselines. nih.gov
| Agent | Mean IOP Reduction from Baseline (mmHg) |
|---|---|
| Unoprostone isopropyl ester | 4.3 |
| Timolol | 5.8 |
| Betaxolol | 4.9 |
Comparative Efficacy with Other Ocular Hypotensive Agents
Adjunctive Therapy Efficacy
Unoprostone isopropyl ester has proven to be an effective adjunctive agent, providing additional IOP reduction when used in combination with other medications, particularly beta-blockers like timolol. nih.govnih.govresearchgate.net In a 12-week, randomized, double-masked study, patients already on timolol monotherapy who had unoprostone added to their regimen experienced a clinically and statistically significant additional reduction in IOP. bmj.com The mean 8-hour diurnal IOP was reduced by an additional 2.7 mmHg from the timolol-treated baseline. bmj.com This study also compared its adjunctive efficacy to brimonidine (B1667796) and dorzolamide (B1670892), finding no significant difference in the extent of IOP reduction among the three adjunctive therapies. bmj.com However, one study involving 52 patients with primary open-angle glaucoma found no additional IOP-lowering effect when unoprostone was added to an existing latanoprost regimen. nih.gov
Combination with Beta-Blockers (e.g., Timolol)
Clinical investigations have demonstrated the additive effect of unoprostone isopropyl when used in conjunction with beta-blockers such as timolol. A prospective, open-label clinical study involving 44 eyes of 22 patients with primary open-angle glaucoma (POAG) whose IOP was inadequately controlled by a topical beta-blocker alone showed that the addition of unoprostone isopropyl resulted in a statistically significant IOP reduction of 24.6% over a 24-week period nih.gov.
In a multicenter, randomized, double-masked study, the efficacy of unoprostone isopropyl as an adjunctive therapy to timolol was compared with that of brimonidine and dorzolamide. After 12 weeks of treatment, the addition of unoprostone isopropyl to timolol therapy resulted in a statistically significant mean reduction in the 8-hour diurnal IOP of -2.7 mm Hg from the timolol-treated baseline unito.itnih.govnih.gov. This demonstrates a clear and clinically meaningful additive IOP-lowering effect when unoprostone isopropyl is combined with a beta-blocker.
| Study Design | Patient Population | Treatment Arms | Key Findings |
| Prospective, open-label | 22 patients (44 eyes) with POAG inadequately controlled with beta-blockers | Unoprostone isopropyl added to existing beta-blocker therapy | Statistically significant IOP reduction of 24.6% after 24 weeks nih.gov. |
| Randomized, double-masked, parallel-group, multicenter | 146 patients with primary open-angle glaucoma or ocular hypertension | Unoprostone isopropyl 0.15% + Timolol 0.5%, Brimonidine 0.2% + Timolol 0.5%, Dorzolamide 2.0% + Timolol 0.5% | At week 12, unoprostone + timolol produced a statistically significant mean 8-hour diurnal IOP reduction of -2.7 mm Hg unito.itnih.govnih.gov. |
Comparative Adjunctive Efficacy with Brimonidine and Dorzolamide
The comparative efficacy of unoprostone isopropyl as an add-on therapy has been a subject of clinical investigation. In a significant randomized, double-masked study, patients with primary open-angle glaucoma or ocular hypertension who were not adequately controlled on timolol monotherapy were randomized to receive adjunctive therapy with either unoprostone isopropyl, brimonidine, or dorzolamide unito.itnih.govnih.gov.
After 12 weeks of treatment, all three adjunctive therapies produced statistically significant reductions in the mean 8-hour diurnal IOP from the timolol-treated baseline. The mean reductions were -2.7 mm Hg for unoprostone, -2.8 mm Hg for brimonidine, and -3.1 mm Hg for dorzolamide unito.itnih.govnih.gov. The study concluded that the extent of IOP reduction did not differ significantly between unoprostone and either brimonidine or dorzolamide unito.itnih.govnih.govaoa.org. This positions unoprostone isopropyl as a viable alternative for adjunctive therapy in patients requiring additional IOP lowering.
| Adjunctive Agent | Mean 8-Hour Diurnal IOP Reduction from Timolol Baseline (mm Hg) | Statistical Significance of Reduction | Comparison to Unoprostone Isopropyl |
| Unoprostone Isopropyl | -2.7 | p<0.001 | - |
| Brimonidine | -2.8 | p<0.001 | No significant difference (p=0.154) unito.itnih.govnih.gov |
| Dorzolamide | -3.1 | p<0.001 | No significant difference (p=0.101) unito.itnih.govnih.gov |
Outcomes When Added to Latanoprost
The combination of unoprostone isopropyl with other prostaglandin (B15479496) analogs, such as latanoprost, has yielded interesting results. One study investigated the additive effect of unoprostone and latanoprost in patients with primary open-angle glaucoma or ocular hypertension. The results showed that when latanoprost was added to patients already being treated with unoprostone, there was an additional IOP lowering of 1.9 mm Hg. However, when unoprostone was added to patients already being treated with latanoprost, there was no significant additional IOP reduction nih.gov.
Conversely, a different study evaluating the addition of unoprostone isopropyl to latanoprost in patients with elevated IOP found that unoprostone could safely improve the diurnal curve characteristics. In this study, adding unoprostone isopropyl reduced the range of pressures throughout the diurnal curve from 2.7 mm Hg on latanoprost alone to 1.4 mm Hg nih.gov. For patients with a baseline pressure of 22 mm Hg or greater while on latanoprost, the addition of unoprostone resulted in an average 3.3 mm Hg greater reduction at trough and a 2.1 mm Hg greater decrease in diurnal pressure nih.gov.
| Study Focus | Patient Population | Key Findings |
| Additive IOP Lowering | Patients with POAG or OHT | Adding latanoprost to unoprostone resulted in a 1.9 mm Hg IOP reduction. Adding unoprostone to latanoprost did not significantly lower IOP nih.gov. |
| Diurnal Curve Characteristics | Patients with elevated IOP on latanoprost | Adding unoprostone isopropyl improved the diurnal curve, reducing the pressure range from 2.7 mm Hg to 1.4 mm Hg nih.gov. |
Neuroprotective and Retinal Disease Research in Clinical Settings
Beyond its IOP-lowering effects, unoprostone isopropyl has been investigated for its potential neuroprotective properties and its role in treating various retinal diseases.
Effect on Retinal Sensitivity in Retinitis Pigmentosa Patients
Unoprostone isopropyl has shown promise in the management of retinitis pigmentosa (RP), a group of inherited retinal degenerative diseases. A non-comparative pilot study involving 30 patients with typical RP demonstrated that topical application of unoprostone isopropyl twice daily for six months resulted in a significant improvement in the mean retinal sensitivity within the central 2° and 10° of the macula nih.gov. Specifically, the mean retinal sensitivity within the central 2° improved from 12.3 ± 4.8 dB to 14.7 ± 5.5 dB nih.gov.
A subsequent randomized, double-blind, placebo-controlled phase II trial further explored this effect. The study found a tendency for a dose-dependent responsiveness in retinal sensitivity in the central 2°. A stratified analysis of more advanced patients showed a significant dose-dependent responsiveness of the 2° central retinal sensitivity. Furthermore, significantly fewer patients in the higher-dose group experienced a decrease in retinal sensitivity of ≥4 dB compared to the placebo group nih.gov.
| Study | Patient Population | Key Findings on Retinal Sensitivity |
| Non-comparative pilot study | 30 patients with typical RP | Significant improvement in mean retinal sensitivity within the central 2° (from 12.3 to 14.7 dB) and 10° after 6 months nih.gov. |
| Phase II randomized controlled trial | 109 patients with middle- to late-stage RP | Dose-dependent responsiveness in retinal sensitivity in the central 2°, particularly in more advanced patients. Fewer patients in the high-dose group had a ≥4 dB decrease in sensitivity nih.gov. |
Investigation in Dry Age-Related Macular Degeneration (Phase 2 Studies)
The potential therapeutic application of unoprostone isopropyl has been extended to dry age-related macular degeneration (AMD). A Phase 2 clinical trial was conducted to determine the pharmacodynamics of ocular blood flow measurements with multiple-drop unoprostone isopropyl administration versus placebo in subjects with dry AMD.
Another study evaluated the efficacy and safety of topical unoprostone isopropyl in treating macular atrophy in 52 AMD patients. The results of this randomized controlled trial showed a statistically significant difference in the enlargement ratio of macular atrophy between the unoprostone group (21 ± 15%) and the placebo group (111 ± 96%) over 54 weeks. Additionally, visual acuity tended to improve from baseline in the group receiving unoprostone isopropyl nih.gov.
| Study Focus | Patient Population | Key Findings |
| Ocular Blood Flow | Adults with dry AMD | A Phase 2 clinical trial was completed to evaluate the effects of unoprostone isopropyl on ocular blood flow. |
| Macular Atrophy | 52 patients with AMD and macular atrophy | The enlargement ratio of macular atrophy was significantly lower in the unoprostone group (21%) compared to the placebo group (111%) after 54 weeks nih.gov. |
Long-term Impact on Visual Field Progression in Normal-Tension Glaucoma
The long-term effects of unoprostone isopropyl on visual field progression in patients with normal-tension glaucoma (NTG) have been a subject of research. A retrospective study investigating the long-term effects of unoprostone isopropyl monotherapy found that the mean intraocular pressure decreased over a four-year period, and the global indices of the visual field did not change significantly. The accumulative probability of visual field survival (defined as no 3dB progression in mean defect) was 80.7% after four years, suggesting that unoprostone isopropyl may have a stabilizing effect on the visual field over an extended period researchgate.net.
A prospective comparative study compared the effects of unoprostone and latanoprost on IOP and visual field changes in NTG patients. While latanoprost was more effective at lowering IOP, there were no significant differences found between the two groups in terms of visual field loss progression nih.gov. This suggests that unoprostone may preserve the visual field to a similar degree as latanoprost in this patient population, potentially through mechanisms beyond IOP reduction nih.gov.
| Study Design | Patient Population | Key Findings on Visual Field Progression |
| Retrospective study | 32 eyes of 32 subjects with NTG or POAG on unoprostone monotherapy | The global index of the visual field did not change significantly over 4 years. The accumulative probability of visual field survival was 80.7% after 4 years researchgate.net. |
| Prospective comparative study | Patients with NTG | No significant differences in visual field loss progression were observed between the unoprostone and latanoprost groups, despite greater IOP reduction with latanoprost nih.gov. |
Ocular Microcirculation Studies in Humans
Impact on Blood Flow Velocity in Optic Nerve Head and Choroid-Retina
Clinical research has demonstrated that unoprostone isopropyl ester can influence microcirculation in the optic nerve head (ONH) and the choroid-retina. Studies utilizing various measurement techniques have shown significant increases in blood flow and velocity in these critical ocular tissues.
One study evaluated the short-term effects of unoprostone isopropyl on the ONH microcirculation in both healthy volunteers and patients with normal-tension glaucoma (NTG). nih.gov Using a scanning laser Doppler flowmeter, researchers found that in healthy control subjects, the mean blood velocity and flow values in the ONH were significantly higher than baseline at 1 and 2 hours after instillation. nih.gov Specifically, the blood velocity values in the unoprostone-treated control group were significantly higher than in the placebo group two hours after application. nih.gov Similarly, in NTG patients, circulation parameters, including velocity and flow, were significantly higher than baseline values after treatment with unoprostone, an effect not observed in the placebo-treated eyes. nih.gov
Another study investigated the impact of unoprostone on ONH and retinal circulation over a 7-day period in healthy volunteers using laser-speckle tissue blood flow analysis. nih.gov The results indicated that the tissue blood velocity in the ONH, measured as normalized blur (NB), was significantly higher than baseline 45 minutes after instillation on day 7. nih.gov However, color Doppler imaging showed little change in the peak systolic and end-diastolic blood velocity in the central retinal artery or the mean blood velocity in the central retinal vein. nih.gov
Long-term studies have also suggested a positive effect on ocular microcirculation. Research conducted over 21 days with healthy volunteers used a laser speckle tissue circulation analyzer to measure blood flow velocity. nih.govnih.gov The findings showed that the normalized blur (NB) values, a quantitative index of blood flow velocity, increased significantly in both the ONH and the choroid-retina in eyes treated with unoprostone. nih.govnih.gov These results suggest that long-term application of unoprostone can enhance microcirculatory blood flow in the human ocular fundus, potentially by reducing vascular resistance. nih.govnih.gov
In contrast, one pilot study involving vasospastic normal-tension glaucoma patients found no significant alterations in ocular hemodynamics after one week of treatment. nih.gov This study, using laser Doppler flowmetry, reported a lack of difference in choroidal and optic nerve blood flow between the unoprostone and placebo treatment periods. nih.gov
The following tables summarize the findings from key human studies on the effects of unoprostone isopropyl ester on blood flow velocity in the optic nerve head and choroid-retina.
Table 1: Effect of Unoprostone Isopropyl Ester on Optic Nerve Head (ONH) Blood Flow Velocity
| Study Population | Duration of Treatment | Measurement Technique | Key Findings on Blood Flow Velocity |
| Healthy Volunteers | Single Instillation | Scanning Laser Doppler Flowmetry | Mean blood velocity was significantly higher than baseline 1 and 2 hours after instillation. nih.gov |
| Normal-Tension Glaucoma Patients | Single Instillation | Scanning Laser Doppler Flowmetry | Blood velocity was significantly higher than baseline after instillation. nih.gov |
| Healthy Volunteers | 7 Days | Laser-Speckle Tissue Blood Flow Analysis | Tissue blood velocity (NB) was significantly higher than baseline 45 minutes after instillation on Day 7. nih.gov |
| Healthy Volunteers | 21 Days | Laser Speckle Tissue Circulation Analyzer | Normalized Blur (NB), an index of blood flow velocity, increased significantly in the ONH. nih.govnih.gov |
| Vasospastic Normal-Tension Glaucoma Patients | 1 Week | Laser Doppler Flowmetry | No significant difference in optic nerve blood flow compared to placebo. nih.gov |
Table 2: Effect of Unoprostone Isopropyl Ester on Choroid-Retina Blood Flow Velocity
| Study Population | Duration of Treatment | Measurement Technique | Key Findings on Blood Flow Velocity |
| Healthy Volunteers | 21 Days | Laser Speckle Tissue Circulation Analyzer | Normalized Blur (NB), an index of blood flow velocity, increased significantly in the choroid-retina. nih.govnih.gov |
| Normal Subjects | Single Instillation | Color Doppler Imaging | Peak-systolic, mean, and end-diastolic blood flow velocities increased in the Central Retinal Artery (CRA) and Posterior Ciliary Arteries (PCA) two hours after application. mcmaster.ca |
| Vasospastic Normal-Tension Glaucoma Patients | 1 Week | Laser Doppler Flowmetry | No significant difference in choroidal blood flow compared to placebo. nih.gov |
Mechanisms of Observed Adverse Effects and Safety Profile Research Perspective
Ocular Tissue Pigmentation Research
Research into the mechanism of unoprostone (B1682063) isopropyl ester-induced iris pigmentation indicates that the change in iris color is primarily due to an increased melanin (B1238610) content within the existing melanocytes of the iris stroma, rather than an increase in the number of melanocytes. nih.gov Studies suggest that like other prostaglandin (B15479496) analogs, unoprostone may stimulate melanogenesis. elsevierpure.com
Specifically, research on an oxidized metabolite of unoprostone, known as M2, has shown that it can affect not only the rate of melanin synthesis but also the type of melanin produced. In a study using a cultured line of mouse epidermal melanocytes, a 5-nM concentration of M2 significantly increased the production of eumelanin (B1172464), the pigment responsible for brown-to-black coloration. nih.gov This was evidenced by a significant increase in the production of pyrrole-2,3,5-tricarboxylic acid (PTCA), an oxidized product of eumelanin, compared to the control group. nih.gov The study also found that this concentration of M2 significantly increased the ratio of eumelanin to pheomelanin (PTCA/AHP ratio), suggesting a shift towards the production of darker pigment. nih.gov These findings indicate that metabolites of unoprostone can directly influence melanogenesis, which is a plausible mechanism for the observed changes in iris pigmentation. nih.gov
The administration of unoprostone isopropyl ester has been associated with hyperpigmentation of the periorbital tissues and eyelashes. The underlying mechanism for this is believed to be similar to that of iris pigmentation, involving the stimulation of melanogenesis in dermal melanocytes and an increased transfer of melanin to the basal layer of the epidermis. ekb.eg
However, in two prospective, randomized, double-masked, active-controlled, parallel-group, multicenter clinical trials involving 1131 patients, the incidence of eyelash changes with unoprostone isopropyl 0.15% was found to be low. nih.govresearchgate.net Over a 24-month period, no clinically relevant differences were observed in eyelash length or density between the unoprostone group and the control groups (timolol maleate (B1232345) 0.5% and betaxolol (B1666914) hydrochloride 0.5%). nih.gov While the potential for pigmentation exists, these large-scale clinical trials suggest that significant changes to eyelashes are not a common occurrence with unoprostone treatment. nih.gov
The reversibility of pigmentation changes induced by unoprostone isopropyl ester appears to differ depending on the affected tissue.
Iris Pigmentation : Changes in iris color are generally considered to be permanent or, at best, very slowly reversible. elsevierpure.com This is a critical aspect to consider in the long-term use of this compound.
Periorbital and Eyelash Pigmentation : In contrast, hyperpigmentation of the periorbital skin and eyelashes is often reported to be reversible upon discontinuation of the treatment. ekb.egnih.gov Studies on other prostaglandin analogs have shown that periorbital changes can partially regress after cessation of the medication. nih.gov
The incidence of iris pigmentation with unoprostone isopropyl ester has been compared to that of other prostaglandin analogs in various studies. A long-term prospective comparative study in Japanese glaucoma patients found a significantly lower incidence of iridial pigmentation with unoprostone compared to latanoprost (B1674536). nih.gov After a follow-up period of over 30 months, iridial pigmentation was observed in 30.4% of patients in the unoprostone group, compared to 60.0% in the latanoprost group. nih.gov
The following table provides a comparative overview of the incidence of iris pigmentation among different prostaglandin analogs based on available research data.
| Prostaglandin Analog | Incidence of Iris Pigmentation | Study Details |
| Unoprostone isopropyl | 1.06% | Two randomized clinical trials over 24 months with 659 patients. nih.gov |
| Unoprostone isopropyl | 30.4% | Long-term prospective comparative study in 23 Japanese glaucoma patients. nih.gov |
| Latanoprost | 60.0% | Long-term prospective comparative study in 25 Japanese glaucoma patients. nih.gov |
It is important to note that the reported incidence can vary based on the study population, duration of treatment, and the methodology used to assess pigmentation changes. The difference in pigmentation incidence between unoprostone and other prostaglandin analogs may be attributed to differences in their affinity for prostaglandin receptors and their intraocular metabolism. nih.gov
Ocular Inflammation and Edema Research
Prostaglandins (B1171923) are known mediators of ocular inflammation. Research suggests that prostaglandin E2 (PGE2) plays a significant role in inflammatory processes by acting on its four receptor subtypes (EP1-EP4). nih.gov The activation of these receptors can lead to various inflammatory responses. nih.gov
While the precise mechanism by which unoprostone isopropyl ester may exacerbate intraocular inflammation is not fully elucidated, its structural and functional relationship to prostaglandins provides a basis for this potential effect. As a prostaglandin analog, unoprostone may interact with prostaglandin receptors in the eye, potentially leading to a breakdown of the blood-aqueous barrier and an increase in vascular permeability. This can result in an influx of inflammatory cells and proteins into the aqueous humor, thereby exacerbating pre-existing inflammatory conditions such as uveitis. Therefore, caution is advised when considering the use of unoprostone in patients with active intraocular inflammation.
Induction of Macular Edema, Including Cystoid Macular Edema
Post-marketing reports and clinical observations have documented the occurrence of macular edema, including cystoid macular edema, in patients using unoprostone isopropyl ester. rxlist.comfda.gov Research indicates that caution is warranted when considering its use in patients with known risk factors for developing macular edema. rxlist.comfda.gov These risk factors include individuals who are aphakic (missing the lens of the eye) or pseudophakic patients who have a torn posterior lens capsule. rxlist.comfda.gov
While the precise mechanism for this adverse effect is not fully elucidated, the association highlights the need for careful patient selection and monitoring. Unoprostone isopropyl ester has been available as an ocular hypotensive drug since 1994, and ongoing research continues to explore its clinical implications. longdom.orgresearchgate.net Some studies suggest that its unique mechanism of action, involving the activation of B-K (Big Potassium) channels, may play a role in modulating chronic para-inflammation within the eye, distinguishing it from other lipid-based hypotensive drugs that are considered more pro-inflammatory in nature. longdom.org
Ocular Surface and Epithelial Changes
Research into Bacterial Keratitis and Contamination Risk
There have been reports of bacterial keratitis associated with the use of unoprostone isopropyl ester. rxlist.com Research suggests this risk is not inherent to the compound itself but is linked to the contamination of multi-dose ophthalmic solutions. drugs.com Inadvertent contamination of the dropper tip and solution can lead to serious ocular infections. rxlist.comdrugs.com To mitigate this risk, care should be taken to avoid touching the eyelids or surrounding areas with the dropper tip of the bottle. rxlist.com
Corneal Epitheliopathy
The effect of unoprostone isopropyl ester on the corneal epithelium has been a subject of investigation. Post-approval, voluntary reports have included instances of corneal erosion. fda.govfda.gov
In vitro research has explored the cellular mechanisms behind these observations. One study on cultured human conjunctival cells found that exposure to unoprostone isopropyl ester could alter cell surface structure, such as reducing microvilli and filopodia, and inhibit cell growth in a dose- and time-dependent manner. nih.gov These findings suggest that the compound can directly affect cell structure, potentially leading to corneal epithelial disorders. nih.gov
Further research has investigated the role of preservatives commonly used in ophthalmic solutions. A study using cultured rabbit corneal epithelial cells found that a solution containing both unoprostone isopropyl ester and the preservative benzalkonium chloride caused a significant decrease in transepithelial electrical resistance, indicating damage to the corneal barrier function. nih.gov However, unoprostone isopropyl ester without the preservative did not produce this effect, suggesting the damage is caused by the combined solution rather than the active compound alone. nih.gov Conversely, one prospective, randomized study comparing 0.12% unoprostone with 0.5% timolol (B1209231) found that unoprostone eyedrops caused no adverse effects on corneal epithelial integrity over a 24-week period. nih.gov
Systemic Considerations and Research Findings
Minimal Systemic Adverse Events Profile
Clinical pharmacology studies indicate that unoprostone isopropyl ester has a minimal systemic adverse events profile due to low systemic absorption. rxlist.comfda.govfda.gov After ocular application, the compound is absorbed through the cornea and conjunctiva where it is rapidly hydrolyzed by esterases into its active metabolite, unoprostone free acid. rxlist.comfda.govdrugbank.com
A study involving 18 healthy volunteers who received bilateral doses of unoprostone isopropyl ophthalmic solution twice daily for 14 days demonstrated very little systemic absorption. rxlist.comfda.govfda.gov The key findings from this pharmacokinetic study include:
The mean peak plasma concentration of unoprostone free acid was less than 1.5 ng/mL. rxlist.comfda.govfda.gov
Plasma levels of the unoprostone free acid metabolite dropped below the quantifiable limit (<0.250 ng/mL) within one hour of administration. drugbank.com
There was little to no accumulation of unoprostone free acid observed with repeated dosing. rxlist.comfda.govfda.gov
The elimination of unoprostone free acid from human plasma is rapid, with a half-life of 14 minutes. fda.govdrugbank.com
Observed Non-Ocular Adverse Events in Clinical Trials
Despite the minimal systemic absorption, some non-ocular adverse events have been observed in clinical trials. rxlist.comfda.gov The most frequently reported non-ocular adverse reaction was a flu-like syndrome, which was noted in approximately 6% of patients. rxlist.comfda.gov Other systemic adverse events were reported at lower frequencies. rxlist.comfda.govhpra.ie
Table 1: Non-Ocular Adverse Events Reported in Clinical Trials of Unoprostone Isopropyl Ester
| Adverse Event | Reported Incidence |
|---|---|
| Flu-like Syndrome | Approximately 6% |
| Accidental Injury | 1–5% |
| Allergic Reaction | 1–5% |
| Back Pain | 1–5% |
| Bronchitis | 1–5% |
| Increased Cough | 1–5% |
| Diabetes Mellitus | 1–5% |
| Dizziness | 1–5% |
| Headache | 1–5% |
| Hypertension | 1–5% |
| Insomnia | 1–5% |
| Pharyngitis | 1–5% |
| Pain | 1–5% |
| Rhinitis | 1–5% |
| Sinusitis | 1–5% |
Data sourced from clinical trial information. rxlist.comfda.gov
Research on Blood Pressure Elevation Associated with Prostaglandin F2α Analogs
While Unoprostone isopropyl ester and other prostaglandin F2α (PGF2α) analogs are primarily recognized for their role in lowering intraocular pressure, a body of research has investigated their potential systemic effects, including influences on cardiovascular homeostasis. nih.gov From a research standpoint, the mechanism underlying blood pressure elevation involves the interaction of these analogs with the F prostanoid (FP) receptor and the subsequent activation of the renin-angiotensin-aldosterone system (RAAS). nih.govpnas.org
Studies in animal models have shown that systemic administration of PGF2α can induce a dose-dependent increase in blood pressure. nih.govpnas.org This hypertensive effect is primarily mediated through the activation of the FP receptor, which is expressed in various tissues, including the smooth muscle of blood vessels, preglomerular arterioles in the kidneys, and the hypothalamus. nih.govpnas.org The vasoconstrictive properties of PGF2α are a key factor in this response. nih.govnih.gov
The mechanism of PGF2α-induced hypertension is significantly linked to the renin-angiotensin system. physiology.orgphysiology.org Activation of FP receptors in the kidney, specifically in juxtaglomerular granular cells, stimulates the release of renin. nih.gov Renin initiates a cascade that increases the levels of angiotensin and aldosterone, hormones that play a crucial role in elevating blood pressure through vasoconstriction and regulation of fluid and electrolyte balance. nih.govpnas.org Research using mice with a genetic deletion of the FP receptor demonstrated reduced baseline blood pressure and a blunted hypertensive response to PGF2α infusion, underscoring the critical role of this receptor in blood pressure regulation. nih.gov These mice also showed lower plasma concentrations of renin, angiotensin, and aldosterone. nih.govpnas.org
Analyses of large adverse event reporting databases provide further evidence of an association between the use of topical PGF2α analogs and reports of blood pressure elevation. nih.gov By mining data from the Food and Drug Administration Adverse Event Reporting System (FAERS) and the Japanese Adverse Drug Event Report (JADER) database, researchers calculated the reporting odds ratios (ROR), a measure of disproportionality, for this adverse event. nih.gov Significant RORs were found for several PGF2α analogs, suggesting a higher-than-expected number of reports of blood pressure elevation associated with these medications. nih.gov
Table 1: Association Between Topical PGF2α Analogs and Blood Pressure Elevation Reports
| Database | Compound | Reporting Odds Ratio (ROR) | 95% Confidence Interval (CI) |
|---|---|---|---|
| FAERS | Bimatoprost (B1667075) | 1.82 | 1.55-2.13 |
| FAERS | Latanoprost | 1.69 | 1.53-1.85 |
| FAERS | Travoprost (B1681362) | 2.17 | 1.82-2.59 |
| JADER | Bimatoprost | 5.01 | 1.59-15.8 |
| JADER | Tafluprost | 8.02 | 2.94-21.9 |
Data sourced from an analysis of the FAERS and JADER databases. nih.gov A signal is considered significant if the ROR and the lower bound of the 95% CI are greater than 1.
While Unoprostone isopropyl ester itself was not specifically named in this database analysis, it is structurally and functionally related to PGF2α. nih.govpatsnap.com Clinical studies on Unoprostone have noted that cardiovascular and pulmonary functions were generally unaffected. drugs.com However, one prospective study observed a statistically significant, though not clinically important, decrease in mean systolic blood pressure after 24 weeks of treatment with unoprostone isopropyl. nih.gov This highlights the complex and sometimes contradictory findings in clinical settings compared to mechanistic and large-scale database studies.
Future Research Directions and Unoprostone Isopropyl Ester
Deepening Understanding of Molecular Mechanisms
A key area of future research involves moving beyond the initial understanding of unoprostone (B1682063) as a simple prostaglandin (B15479496) analogue. wikipedia.org The focus is shifting towards its more complex interactions with various ocular tissues and cellular pathways.
Elucidation of Non-FP Receptor Pathways and BK Channel-Specific Interactions
While initially classified as a prostaglandin F2α analogue, unoprostone isopropyl exhibits weak activity at the FP receptor. nih.govtaylorandfrancis.com This has led researchers to explore alternative mechanisms for its therapeutic effects. Evidence now strongly suggests that its primary actions are mediated through non-FP receptor pathways, particularly involving large-conductance, calcium-activated potassium channels, also known as BK channels. nih.govrxlist.comresearchgate.net
Upon ocular administration, unoprostone isopropyl is hydrolyzed by esterases in the cornea into its active metabolite, unoprostone free acid. nih.govdrugbank.com This active form is a potent activator of BK channels in human trabecular meshwork cells. nih.govarvojournals.org The activation of these channels leads to membrane hyperpolarization, which is thought to increase aqueous humor outflow through the trabecular meshwork, thereby lowering intraocular pressure. nih.govnih.gov This mechanism is distinct from typical prostaglandin analogues that primarily enhance uveoscleral outflow. nih.govresearchgate.net
Studies have demonstrated that unoprostone isopropyl and its active metabolite, M1, are potent and stereospecific BK channel activators. nih.gov This activation occurs without the involvement of cyclic AMP (cAMP), cyclic GMP (cGMP), or intracellular calcium mobilization. nih.gov Furthermore, the effect is insensitive to FP receptor antagonists like AL-8810 but can be blocked by iberiotoxin (B31492), a specific inhibitor of BK channels, confirming the channel's central role. nih.govnih.govnih.gov Research has also shown that unoprostone's effect is dependent on intracellular calcium concentrations, as it significantly increases the calcium sensitivity of the BK channels. nih.gov Specifically, in the presence of unoprostone, the half-maximal stimulation of sensitive BK channels by Ca2+ was shifted from 3.4 nM to 0.81 nM. nih.gov
| Cell Type | Key Finding | Methodology | Reference |
|---|---|---|---|
| Human Trabecular Meshwork Cells (HTMC) | Unoprostone isopropyl and its metabolite M1 activated IbTX-sensitive BK channel currents with EC50s of 0.51 nM and 0.52 nM, respectively. | Whole-cell patch clamp | nih.gov |
| Human Cortical Neuronal (HCN-1A) Cells | Unoprostone isopropyl activated BK channels, causing plasma membrane hyperpolarization. | Patch clamp | arvojournals.org |
| Bovine Trabecular Meshwork (BTM) and Ciliary Muscle (CM) | Unoprostone inhibited endothelin-1 (B181129) (ET-1) induced contractions and increased the amplitude of outward current, an effect blocked by the BK channel inhibitor iberiotoxin. | Force-length transducer system, patch-clamp recordings | nih.gov |
| HEK293 Cells (transfected with BK channel splice variants) | Unoprostone shifts the calcium-dependent activation of sensitive BK channels to lower calcium concentrations, increasing their open probability. | Single-channel patch clamp recordings | nih.gov |
Expanding Therapeutic Applications
The unique mechanism of action of unoprostone isopropyl ester, particularly its interaction with BK channels and potential anti-inflammatory effects, has opened avenues for research into new therapeutic applications beyond simple intraocular pressure control. patsnap.com
Continued Investigation of Neuroprotective Potential in Glaucomatous Optic Neuropathy
Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs), leading to optic nerve damage. nih.govdovepress.com While lowering intraocular pressure is the primary treatment, there is a growing interest in neuroprotective strategies that directly target RGC survival. patsnap.comdovepress.com
Experimental studies suggest that unoprostone isopropyl possesses neuroprotective properties. patsnap.com It has been shown to protect retinal ganglion cells from apoptosis (programmed cell death). patsnap.com This protective effect may be mediated through the activation of mitochondrial potassium channels and the prevention of calcium overload in RGCs, which are crucial for cell survival under stress. patsnap.com
Furthermore, unoprostone may enhance ocular blood flow. nih.gov It can counteract the vasoconstrictive effects of endothelin-1 (ET-1), a peptide implicated in reduced ocular blood flow and cell apoptosis. nih.govnih.gov A study using a scanning laser Doppler flowmeter found that unoprostone treatment improved measures of ocular microcirculation in both healthy subjects and patients with normal-tension glaucoma. nih.govnih.gov This suggests that by improving blood supply to the optic nerve head, unoprostone could provide an additional layer of neuroprotection. nih.gov
Advanced Research in Retinal Degenerative Diseases (e.g., Retinitis Pigmentosa, Age-Related Macular Degeneration)
The potential therapeutic applications of unoprostone isopropyl are being explored in other retinal diseases characterized by photoreceptor or retinal pigment epithelium (RPE) degeneration.
Retinitis Pigmentosa (RP): This inherited retinal disease leads to progressive vision loss. Clinical studies have investigated unoprostone as a potential therapy. A phase II trial involving 109 patients with middle- to late-stage RP found a dose-dependent tendency for improved retinal sensitivity in the central visual field after 24 weeks of treatment. nih.gov Another study with 30 RP patients showed that topical unoprostone significantly improved central retinal sensitivity after six months. nih.gov These findings suggest that unoprostone may help delay the progression of vision loss in RP, possibly through its effects on BK channels, which have been shown to protect photoreceptors from oxidative stress. nih.gov A phase III trial was initiated in Japan to further evaluate its efficacy over a 52-week period. bioworld.com
Age-Related Macular Degeneration (AMD): Research has also extended to AMD, a leading cause of vision loss in older adults. A study involving 52 AMD patients with macular atrophy investigated the effect of topical isopropyl unoprostone over 54 weeks. nih.gov The results showed a statistically significant reduction in the enlargement rate of macular atrophy in the unoprostone group (21% enlargement) compared to the placebo group (111% enlargement). nih.gov Additionally, another clinical trial was designed to evaluate the effects of unoprostone on ocular blood flow in patients with dry AMD. clinicaltrials.gov
| Disease | Study Phase/Type | Number of Patients | Key Outcome | Reference |
|---|---|---|---|---|
| Retinitis Pigmentosa | Phase II Clinical Trial | 109 | Dose-dependent trend for improved central retinal sensitivity after 24 weeks. | nih.gov |
| Retinitis Pigmentosa | Clinical Study | 30 | Significant improvement in central retinal sensitivity after 6 months. | nih.gov |
| Retinitis Pigmentosa | Phase III Clinical Trial | 180 (planned) | To evaluate efficacy over 52 weeks based on mean retinal sensitivity. | bioworld.com |
| Age-Related Macular Degeneration (with Macular Atrophy) | Randomized Controlled Trial | 52 | Significantly reduced enlargement of macular atrophy (21% vs. 111% in placebo) over 54 weeks. | nih.gov |
Innovative Therapeutic Strategies
Future research on unoprostone isopropyl ester is likely to focus on developing innovative therapeutic strategies that capitalize on its unique molecular mechanisms. This could involve the design of second-generation compounds that are more potent and specific activators of BK channels, potentially leading to enhanced efficacy in neuroprotection and treatment of retinal degenerative diseases.
Combination therapies also represent a promising avenue. For instance, combining unoprostone with other neuroprotective agents or anti-inflammatory drugs could create a synergistic effect, offering a more comprehensive treatment for complex multifactorial diseases like glaucoma and AMD. Further research into novel drug delivery systems could also optimize the bioavailability and therapeutic effect of unoprostone in specific ocular tissues. The continued exploration of its non-IOP-lowering effects will be crucial in repositioning unoprostone isopropyl ester as a versatile therapeutic agent for a range of debilitating ocular conditions.
Combination Therapies and Synergistic Effects
Research has explored the efficacy and safety of unoprostone isopropyl ester when used in combination with other ocular hypotensive agents to achieve greater reductions in intraocular pressure (IOP). A notable area of investigation has been its use with prostaglandin analogs like latanoprost (B1674536).
A key study evaluated the additive effect of unoprostone isopropyl 0.12% when administered to patients with primary open-angle glaucoma or ocular hypertension who were already being treated with latanoprost 0.005%. nih.govnih.gov In this research, patients were randomized to receive either unoprostone isopropyl or a placebo in addition to their existing latanoprost therapy. nih.gov The results demonstrated that the combination therapy could safely improve the diurnal IOP curve characteristics in patients who had an inadequate response to latanoprost alone. nih.gov
Specifically, after eight weeks, the group receiving unoprostone isopropyl showed a greater decrease in diurnal pressure compared to the placebo group. nih.gov For patients with a baseline pressure of 22 mm Hg or higher while on latanoprost, the addition of unoprostone isopropyl resulted in a significantly greater reduction in both trough and diurnal IOP. nih.gov Furthermore, the range of pressure fluctuation throughout the day was reduced in the unoprostone group. nih.gov No significant safety concerns were raised regarding the use of unoprostone as an adjunctive therapy. nih.gov
The following table summarizes the key findings from the study on the additive effect of unoprostone isopropyl to latanoprost.
| Outcome Measure | Latanoprost + Placebo Group | Latanoprost + Unoprostone Isopropyl Group | Key Finding |
| Diurnal IOP after 8 Weeks | 19.1 +/- 2.2 mm Hg | 18.0 +/- 1.7 mm Hg | Statistically significant reduction in the unoprostone group (P =.042) nih.gov |
| Trough IOP after 8 Weeks | 20.4 +/- 3.2 mm Hg | 19.4 +/- 3.3 mm Hg | No statistically significant difference between groups (P =.22) nih.gov |
| Diurnal IOP Reduction (Baseline ≥22 mmHg) | - | 2.1 mm Hg greater reduction | Statistically significant greater decrease compared to placebo (P =.030) nih.gov |
| Trough IOP Reduction (Baseline ≥22 mmHg) | - | 3.3 mm Hg greater reduction | Statistically significant greater reduction at trough compared to placebo (P <.01) nih.gov |
| Range of Diurnal Pressure Fluctuation | 2.7 mm Hg (on latanoprost alone) | 1.4 mm Hg | The addition of unoprostone isopropyl reduced the pressure range. nih.gov |
Data adapted from a study evaluating the additive efficacy of unoprostone isopropyl to latanoprost. nih.gov
Long-Term Clinical Outcomes and Safety Surveillance
The long-term performance of unoprostone isopropyl ester has been assessed in various studies, focusing on its sustained ability to lower intraocular pressure and its safety profile over extended periods.
One prospective study followed patients with normal-tension glaucoma and primary open-angle glaucoma for four years. The research found that the mean intraocular pressure was significantly decreased from a baseline of 14.7 +/- 4.3 mmHg to 12.7 +/- 4.4 mmHg at the 4-year mark. Moreover, the global indices of the visual field, such as mean defect and loss variance, did not show significant changes during this period, suggesting a potential for long-term stabilization of the visual field. researchgate.net
Another aspect of long-term outcomes is the effect on ocular circulation. A study investigating the long-term application of unoprostone found that after 21 days, there was a significant increase in microcirculatory blood flow in the optic nerve head and the choroid-retina. nih.gov This effect is thought to be due to a reduction in vascular resistance and occurred alongside a significant decrease in IOP without a significant change in ocular perfusion pressure. nih.gov
Long-term safety surveillance from clinical studies of up to 12 months indicates that most adverse events associated with unoprostone monotherapy were mild, transient, and localized to the eye. nih.gov Systemic side effects were reported less frequently. nih.gov One of the noted long-term effects is a change in iris pigmentation, which is believed to result from increased melanin (B1238610) content in melanocytes. fda.gov This change may not be noticeable for several months or even years of treatment. fda.gov Additionally, darkening of the periorbital tissue and eyelashes has been reported, which is expected to increase with continued administration but is often reversible upon discontinuation. fda.gov
Sustained Efficacy and Safety in Diverse Patient Populations
The safety and efficacy of unoprostone isopropyl ester have been evaluated in various patient populations, including the elderly and those with specific comorbidities.
Furthermore, studies have been conducted in special populations to assess safety. For instance, unoprostone was found to have no significant effect on pulmonary function in patients with mild-to-moderate asthma or on exercise-induced heart rate in healthy individuals. nih.gov However, it is important to note that the safety and effectiveness of unoprostone isopropyl ester have not been established in pediatric patients. fda.govfda.gov
The table below presents a summary of the long-term safety profile of unoprostone isopropyl ester.
| Patient Population | Duration of Study | Key Safety and Efficacy Findings |
| Primary Open-Angle Glaucoma / Ocular Hypertension | Up to 12 months | Most adverse events were mild and transient; less than 7% of patients discontinued (B1498344) therapy due to an adverse event. nih.gov |
| Normal-Tension & Primary Open-Angle Glaucoma | 4 years | Sustained IOP reduction and stabilization of visual field mean defect. researchgate.net |
| Healthy Volunteers (Ocular Microcirculation) | 21 days | Increased blood flow in the optic nerve head and choroid-retina. nih.gov |
| Elderly Patients | Not specified | No overall differences in safety or effectiveness compared to other adult patients. fda.govfda.gov |
| Patients with Mild-to-Moderate Asthma | Not specified | No significant effect on pulmonary function. nih.gov |
| Pediatric Patients | Not specified | Safety and effectiveness have not been established. fda.govfda.gov |
Pharmacogenomic and Personalized Medicine Approaches
Currently, there is a lack of specific research applying pharmacogenomic (PGx) or personalized medicine approaches directly to therapy with unoprostone isopropyl ester. The field of pharmacogenomics, which studies how genetic variations influence individual responses to drugs, holds significant promise for optimizing treatments, but its application has not been documented for this specific compound. pharmacytimes.comijraset.com
Personalized medicine aims to tailor treatment to the individual, considering their unique genetic makeup to improve efficacy and minimize adverse effects. ijraset.com In many areas of medicine, such as oncology, pharmacogenomics is used to select therapies that target specific genetic mutations, thereby improving outcomes. accp.com This approach can help predict a patient's response to a drug, potential side effects, and the optimal dose. pharmacytimes.com
Future research into unoprostone isopropyl ester could explore potential pharmacogenomic applications. Such research might investigate:
Genetic variants in prostaglandin receptors: Identifying genetic differences in the receptors that unoprostone interacts with could help explain variability in IOP reduction among patients.
Metabolizing enzymes: Genes responsible for the metabolism and breakdown of unoprostone isopropyl ester could influence the drug's local bioavailability and duration of action.
Transporter genes: Variations in genes that code for ocular transporters might affect the penetration of the drug into the eye.
By identifying such genetic markers, it might be possible to predict which patients are most likely to respond well to unoprostone isopropyl ester or who might be at a higher risk for specific side effects. This would represent a significant step towards a more personalized approach to glaucoma and ocular hypertension management.
Q & A
Q. What are the primary synthetic routes for unoprostone isopropyl ester, and how do reaction conditions influence yield and purity?
Unoprostone isopropyl ester is synthesized via esterification of its carboxylic acid precursor using isopropyl alcohol under acidic catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) in polar aprotic solvents like THF at 60–80°C. Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. Purity is validated using HPLC and NMR, with typical yields ranging from 72% (isopropyl ester) to 85% (methyl ester derivatives) .
Q. What is the proposed mechanism of action for unoprostone isopropyl ester in reducing intraocular pressure (IOP)?
Unlike prostaglandin analogs (e.g., latanoprost), unoprostone primarily activates calcium-activated potassium (BK) and chloride (ClC-2) channels in trabecular meshwork and ciliary body cells. This dual-channel activation enhances aqueous humor outflow through conventional pathways, reducing IOP. Its low affinity for prostaglandin receptors distinguishes it mechanistically from other glaucoma therapeutics .
Q. How is unoprostone isopropyl ester metabolized in ocular tissues, and what analytical methods are used to track its metabolites?
The ester is hydrolyzed by corneal and iris/ciliary body esterases into its active metabolite, unoprostone free acid (M1). Metabolism studies employ LC-MS/MS to quantify M1 and secondary metabolites (M2, M3) in vitro (e.g., HCN-1A retinal cells) and in vivo (human plasma). Systemic absorption is minimal, with peak plasma concentrations <1.5 ng/mL after topical administration .
Advanced Research Questions
Q. What experimental models are optimal for studying unoprostone’s neuroprotective effects on retinal progenitor cells?
Retinal progenitor cell (RPC) apoptosis assays using oxygen-glucose deprivation (OGD) or oxidative stress (H₂O₂) models are standard. Unoprostone rescues RPCs by upregulating anti-apoptotic Bcl-2 proteins and inhibiting caspase-3 activation. Flow cytometry and TUNEL staining quantify apoptotic rates, while Western blotting validates protein expression changes .
Q. How do contradictory data on unoprostone’s efficacy in preclinical vs. clinical studies inform translational research design?
Preclinical studies highlight BK/ClC-2 channel activation and neuroprotection, but clinical trials show variable IOP reduction compared to prostaglandin analogs. Researchers must address interspecies differences in esterase activity, receptor expression, and dosing regimens. Hybrid study designs combining pharmacokinetic profiling (e.g., microdialysis in animal eyes) with patient-derived cell models improve translational relevance .
Q. What strategies mitigate batch-to-batch variability in unoprostone formulations during in vitro experiments?
Standardize ester purity (>98% via HPLC) and use vehicle controls (e.g., benzalkonium chloride-free solutions) to exclude preservative effects. Reproducibility is enhanced by pre-treating cell cultures with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to isolate parent compound effects from metabolite activity .
Q. How does unoprostone’s activation of ClC-2 channels influence ion transport dynamics in Schlemm’s canal endothelial cells?
Electrophysiological patch-clamp assays on primary Schlemm’s canal cells demonstrate ClC-2-mediated chloride efflux, which increases cell volume and pore formation in the inner wall. Computational modeling (e.g., finite element analysis) correlates ion flux with hydraulic conductivity changes, providing mechanistic insights into aqueous outflow .
Methodological Considerations
Q. What in vitro assays differentiate unoprostone’s channel-specific effects from off-target prostaglandin receptor interactions?
Use FP receptor-knockout cell lines (e.g., CRISPR-edited HEK293) to isolate BK/ClC-2 activity. Dose-response curves with selective channel blockers (e.g., paxilline for BK, CFTRinh-172 for ClC-2) confirm target engagement. Calcium imaging and membrane potential dyes (e.g., Fluo-4, DiBAC₄) provide real-time functional readouts .
Q. How should researchers design longitudinal studies to assess unoprostone’s retinal neuroprotection in animal models?
Employ diabetic retinopathy or optic nerve crush models in rodents, with endpoints including electroretinography (ERG), optical coherence tomography (OCT), and histopathology. Subconjunctival injections or osmotic pumps ensure sustained drug delivery, while control groups receive vehicle or pro-apoptotic agents (e.g., NMDA) .
Data Interpretation Frameworks
Q. What statistical approaches resolve multicollinearity in multivariate analyses of unoprostone’s pleiotropic effects?
Principal component analysis (PCA) reduces dimensionality in omics datasets (e.g., transcriptomics of treated RPCs). Machine learning algorithms (random forests, SVM) identify biomarkers predictive of neuroprotection or IOP reduction. Sensitivity analyses exclude confounding variables like baseline IOP or corneal thickness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
